molecular formula C17H12S B14757276 7H-Benzo[c]thioxanthene CAS No. 226-05-1

7H-Benzo[c]thioxanthene

Cat. No.: B14757276
CAS No.: 226-05-1
M. Wt: 248.3 g/mol
InChI Key: WCSYOSRGOYTQOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7H-Benzo[c]thioxanthene is a chemical compound characterized by a central triple ring structure. It is closely related to other compounds in the thioxanthene family, which are known for their unique structural and pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7H-Benzo[c]thioxanthene typically involves the reaction of 5-chloro-2-naphthylthiobenzoic acid with a dehydrating agent to produce a halogenated benzothioxanthenone. This intermediate is then condensed with a γ-dialkylaminopropyl Grignard reagent, followed by hydrolysis to form a hydroxy-benzothioxanthene. The final step involves reduction with phosphorus and hydrogen iodide to yield the desired compound .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 7H-Benzo[c]thioxanthene involves its ability to act as a photocatalyst. Upon irradiation with visible light, it undergoes excitation to its triplet state, which can then participate in various organic transformations. This property makes it a valuable tool in photoredox catalysis, where it facilitates the formation of carbon-carbon bonds and other key reactions .

Properties

CAS No.

226-05-1

Molecular Formula

C17H12S

Molecular Weight

248.3 g/mol

IUPAC Name

7H-benzo[c]thioxanthene

InChI

InChI=1S/C17H12S/c1-3-7-15-12(5-1)9-10-14-11-13-6-2-4-8-16(13)18-17(14)15/h1-10H,11H2

InChI Key

WCSYOSRGOYTQOX-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C3=CC=CC=C3C=C2)SC4=CC=CC=C41

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.